2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate
Description
Properties
IUPAC Name |
2-amino-2-(2,5-dimethoxyphenyl)ethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.C2H2O4/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12;3-1(4)2(5)6/h3-5,9,12H,6,11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRUXKCMEASJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CO)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromoethanone Precursor Synthesis
The synthesis begins with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, a critical intermediate. Patent US7094928B2 details its preparation via bromination of 1-(2,5-dimethoxyphenyl)ethanone using hydrobromic acid and acetic acid at 40–50°C. Yield improvements to 92% are achieved by maintaining stoichiometric HBr excess (1.2 equivalents) and employing tetrahydrofuran (THF) as a stabilizer.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 40–50°C |
| Solvent System | THF/H2O (4:1 v/v) |
| Yield | 88–92% |
| Purity (HPLC) | 98.5% |
Hexamine-Mediated Amination
Conversion to 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone employs hexamethylenetetramine (hexamine) in a THF-water system. The dual solvent enhances reaction kinetics by solubilizing both polar and non-polar reactants, reducing reaction time from 24 hours to 30 minutes compared to traditional dichloromethane systems.
Mechanistic Insight:
Hexamine acts as a masked ammonia source, releasing NH3 upon protonation in aqueous THF. Nucleophilic attack on the bromoethanone carbonyl generates an imine intermediate, subsequently hydrolyzed to the primary amine.
Acylation and Azidation Sequence
Chloroacetylation with Haloacetyl Chloride
Acylation of the amine intermediate uses chloroacetyl chloride in acetone-water (3:1 v/v) at 0°C. Sodium acetate buffers the system to pH 5, minimizing HCl-induced side reactions. The product, 2-chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide, precipitates in 89% yield after methanol recrystallization.
Optimization Note:
Reducing acetone content below 2:1 v/v decreases yield to 72% due to incomplete acylation. Excess chloroacetyl chloride (1.5 eq.) is necessary to compensate for hydrolysis losses.
Nucleophilic Azidation with Sodium Azide
Azide substitution proceeds via SN2 displacement in acetone at 60°C. Potassium iodide (10 mol%) accelerates the reaction by generating a more nucleophilic iodide intermediate. Post-reaction, azide purity reaches 97% after methanol wash, with a characteristic IR stretch at 2100 cm⁻¹ (N₃⁻).
Dual Reduction Strategy
Sodium Borohydride Reduction of Ketone
Selective reduction of the β-oxo group to β-hydroxy is achieved using NaBH4 in methanol at 0–10°C. The reaction exhibits 95% conversion within 2 hours, with <5% over-reduction to the diol.
Critical Parameter:
Maintaining pH >9 via NaOH addition prevents azide protonation and subsequent HN3 formation, which could lead to explosive side reactions.
Stannous Chloride-Mediated Azide Reduction
The azide group is reduced to amine using SnCl2 in methanol. A 1:2 molar ratio of SnCl2:azide ensures complete conversion, with HCl quench precipitating tin byproducts. Filtration through Celite® yields the free base, 2-amino-2-(2,5-dimethoxyphenyl)ethanol, in 85% yield.
Oxalate Salt Formation
Crystallization with Oxalic Acid
Patent US2243977A describes oxalate salt formation by reacting the free base with oxalic acid in ethanol-water (2:1 v/v). Slow cooling to 5°C induces crystallization, yielding 88% of the target compound with 99.7% HPLC purity.
Crystallization Data:
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/H2O (2:1) |
| Crystallization Temp. | 0–5°C |
| Yield | 85–88% |
| Purity (HPLC) | 99.7% |
Purity Enhancement Strategies
Recrystallization from ethanol-ethyl acetate (1:3 v/v) removes residual tin catalysts (<10 ppm). XRD analysis confirms monoclinic crystal structure (Space Group P2₁/c), ensuring pharmaceutical-grade crystallinity.
Scalability and Industrial Considerations
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate typically involves the reaction of 2,5-dimethoxyphenylacetaldehyde with aminoethanol followed by treatment with oxalic acid to form the oxalate salt. The compound's mechanism of action may involve interactions with neurotransmitter systems and modulation of enzyme activity, which are crucial for its biological effects.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution.
Biology
- Biochemical Probes : Investigated for its role as a biochemical probe to study enzyme activity and cellular processes.
- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine
- Therapeutic Potential : It has been explored for anti-inflammatory and analgesic properties. Research indicates that it may reduce inflammatory markers and modulate pain responses in animal models.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin levels in animal models | |
| Anti-inflammatory | Reduction of TNF-alpha and IL-6 levels | |
| Antioxidant Activity | Scavenging of free radicals |
Neuropharmacological Study
A study examined the effects of this compound on anxiety-like behavior in mice. Results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting potential applications in treating anxiety disorders.
Inflammation Model
In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in rats, the compound significantly decreased pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential as an anti-inflammatory agent.
Research Findings
Recent pharmacokinetic studies have shown that:
- Absorption and Metabolism : The compound is well absorbed when administered orally, with peak plasma concentrations occurring within 1–2 hours post-administration.
- Toxicology Studies : At therapeutic doses, the compound exhibits low toxicity, making it a candidate for further clinical trials.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha-adrenergic receptors. It acts as a direct-acting sympathomimetic agent, stimulating both arterial and venous systems without significant central nervous system effects. This leads to vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1)
- Molecular Formula: C₁₀H₁₅NO₃
- Molecular Weight : 197.23 g/mol .
- Structural Difference: The amino group is on the first carbon of the ethanol chain, unlike the oxalate derivative.
- Pharmacological Role: This compound is a metabolite of Midodrine, a prodrug used to treat hypotension. It acts as an α₁-adrenergic receptor agonist, stimulating arterial and venous systems without direct cardiac effects .
- Applications : Used as a reference standard (USP) for impurity profiling in Midodrine Hydrochloride .
Key Comparison:
| Property | 2-Amino-2-(2,5-dimethoxyphenyl)ethanol Oxalate | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol |
|---|---|---|
| Amino Position | Second carbon of ethanol chain | First carbon of ethanol chain |
| Salt Form | Oxalate | Free base or hydrochloride salt |
| Molecular Weight | 287.27 g/mol | 197.23 g/mol |
| Pharmacological Use | Under investigation | Midodrine metabolite, α₁-agonist |
| Regulatory Status | Research compound | USP-certified impurity standard |
(2S)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol Hydrochloride (CAS 1391406-87-3)
- Molecular Formula: C₁₀H₁₆ClNO₃
- Molecular Weight : 233.69 g/mol .
- Structural Difference : Enantiomerically pure (S-configuration) with a hydrochloride salt.
Key Comparison:
| Property | This compound | (2S)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol HCl |
|---|---|---|
| Salt Type | Oxalic acid | Hydrochloride |
| Stereochemistry | Racemic mixture (unless specified) | S-enantiomer |
| Solubility | High due to oxalate | Moderate (HCl salt) |
2-Amino-2-(3,4-dimethoxyphenyl)ethanol Hydrochloride (CAS 2411591-47-2)
- Molecular Formula: C₁₀H₁₆ClNO₃
- Structural Difference : Methoxy groups at 3,4-positions on the phenyl ring instead of 2,4.
Pharmacological and Chemical Insights
- Receptor Binding: The position of methoxy groups (2,5 vs. 3,4) and amino group (C1 vs. C2) significantly impacts α-adrenergic receptor affinity. For example, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol shows strong vasoconstrictive effects, while 3,4-dimethoxy analogs may exhibit CNS activity .
- Salt Effects: Oxalate salts generally improve aqueous solubility, which is critical for intravenous formulations, whereas hydrochloride salts are more common in oral drugs .
- Impurity Relevance: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is a known impurity in Midodrine Hydrochloride, requiring strict quality control during synthesis .
Research and Development Trends
- Novel Derivatives: Compounds like this compound are being explored for extended half-life and reduced side effects compared to existing α-agonists.
- Toxicological Data: Related compounds, such as 2-(2-aminoethoxy)ethanol (), highlight the importance of functional group positioning in toxicity profiles.
Biological Activity
2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by an amino group, a phenyl ring with two methoxy substituents, and an ethanol backbone, suggests a variety of interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 287.27 g/mol
- Structure : The presence of methoxy groups indicates possible interactions with neurotransmitter systems, particularly serotonin receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially through antioxidant mechanisms.
- Modulation of Neurotransmitter Systems : Its structural similarity to bioactive indole derivatives implies interactions with serotonin receptors, which may contribute to psychoactive properties.
- Anti-inflammatory and Analgesic Effects : Some studies have indicated that it may possess anti-inflammatory properties, making it a candidate for pain management therapies.
The compound primarily interacts with alpha-adrenergic receptors and serotonin receptors. It functions as a sympathomimetic agent, stimulating vascular responses without significant central nervous system effects. This leads to vasoconstriction and increased blood pressure, which can be beneficial in various cardiovascular conditions.
Interaction Studies
Studies have focused on the binding affinity of this compound to various receptors:
- Serotonin Receptors : Initial research suggests that the compound binds to serotonin receptors (particularly 5-HT2A), which may explain its psychoactive effects .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for predicting therapeutic outcomes and potential side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-1-(4-methoxyphenyl)ethanol | Amino group on a different phenyl ring | Different substitution pattern affecting activity |
| 3,4-Methylenedioxyamphetamine | Similar methoxy groups | Known psychoactive properties; different mechanism |
| 4-Hydroxy-N,N-dimethyltryptamine | Tryptamine derivative | Distinct receptor interactions; primarily serotonergic |
The unique combination of the dimethoxyphenyl structure and the ethanolamine backbone sets this compound apart from these compounds in terms of therapeutic applications and biological activities.
Synthesis and Production Methods
The synthesis of this compound typically involves:
- Starting Material : 2,5-dimethoxybenzaldehyde.
- Nitroaldol Reaction : Conversion to 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
- Reduction : Using sodium borohydride or hydrogen to reduce the nitro group to an amino group.
- Formation of Oxalate Salt : Reacting the amino alcohol with oxalic acid.
These methods are optimized for higher yields and purity in industrial settings.
Q & A
Basic: What are the recommended methods for synthesizing 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate in laboratory settings?
The synthesis of this compound typically involves multi-step organic reactions, starting with functionalized aromatic precursors. For example, analogous compounds are synthesized via acid-catalyzed esterification or condensation reactions. A common approach includes dissolving the starting material (e.g., 2,5-dimethoxyphenyl derivatives) in methanol or ethanol, followed by reflux with catalysts like sulfuric acid. Purification often involves recrystallization from ethanol or water-ice mixtures to isolate crystalline products . Researchers should optimize reaction conditions (temperature, solvent ratio) to improve yield and purity.
Advanced: How can computational chemistry enhance the synthesis optimization of this compound?
Quantum chemical calculations and reaction path search methods can predict intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational modeling with experimental validation to identify optimal reaction pathways and conditions (e.g., solvent polarity, temperature gradients). This methodology accelerates the development of novel synthetic routes and minimizes side reactions, particularly for structurally complex amines and oxalates .
Basic: Which analytical techniques are most effective for characterizing this compound's purity and structure?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>97% as per reagent-grade specifications) . Structural elucidation requires nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight confirmation. For example, LC-MS/MS is critical for detecting trace impurities or degradation products, with detection limits as low as 1.0 ng/mL in biological matrices .
Advanced: How can researchers address discrepancies in mass spectrometry data when analyzing degradation products?
Thermal or pH-induced decomposition (e.g., oxalate ester hydrolysis) may produce conflicting MS signals. To resolve this, employ tandem MS/MS with collision-induced dissociation (CID) to differentiate parent compounds from artifacts. Validation protocols, such as spiking stable isotope-labeled analogs, improve accuracy. For heat-labile derivatives, low-temperature ionization techniques (e.g., electrospray) mitigate degradation .
Basic: What statistical approaches are recommended for designing experiments to study this compound's reactivity?
Factorial design of experiments (DoE) minimizes trials while maximizing data robustness. For example, a central composite design can optimize reaction variables (e.g., pH, temperature, molar ratios) to study esterification kinetics. Response surface methodology (RSM) further refines conditions for maximum yield .
Advanced: What strategies are employed to elucidate the metabolic pathways of structurally similar compounds in biological systems?
Multi-residue LC-MS/MS methods are essential for tracking metabolites in urine, plasma, or hair. For 2,5-dimethoxy derivatives, phase I metabolism (demethylation) and phase II conjugation (glucuronidation) are common. Advanced workflows use time-course studies with isotopically labeled compounds and enzyme inhibition assays to map pathways. Computational docking simulations further predict interactions with cytochrome P450 enzymes .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation. Hygroscopic properties necessitate desiccants or vacuum-sealed containers. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities without compromising purity?
Scale-up introduces heterogeneity in mixing and heat transfer. Membrane separation technologies (e.g., nanofiltration) can purify bulk products while removing solvent residues. Process simulation tools (Aspen Plus, COMSOL) model reactor dynamics to predict bottlenecks, ensuring consistent yields .
Basic: What spectroscopic benchmarks confirm the success of oxalate salt formation?
Infrared (IR) spectroscopy identifies characteristic carbonyl stretches (~1750 cm⁻¹) from the oxalate moiety. X-ray crystallography provides definitive confirmation of salt formation, revealing hydrogen-bonding patterns between the amine and oxalate ions .
Advanced: How can machine learning improve the prediction of this compound’s biological activity?
Quantitative structure-activity relationship (QSAR) models trained on analogous dimethoxy-phenyl derivatives predict binding affinities for neurotransmitter receptors (e.g., serotonin receptors). Neural networks trained on toxicity databases (e.g., EPA DSSTox) further forecast metabolic liabilities, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
